molecular formula C12H16F2N2 B1459520 4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline CAS No. 1023277-36-2

4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline

Cat. No.: B1459520
CAS No.: 1023277-36-2
M. Wt: 226.27 g/mol
InChI Key: BJBXLZKNHLSBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline is a useful research compound. Its molecular formula is C12H16F2N2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16F2N2C_{12}H_{16}F_2N_2. The compound features a difluoropyrrolidine moiety, which enhances its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on phosphodiesterase (PDE) inhibition and its impact on the cyclic AMP (cAMP) signaling pathway. PDE inhibitors are known to elevate cAMP levels, which can lead to various physiological effects including anti-inflammatory and neuroprotective benefits .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
PDE InhibitionIncreases cAMP levels
Anti-inflammatoryReduces inflammation in animal models
Neuroprotective EffectsEnhances cognitive function in rodent studies
Antiviral ActivityInhibits virulence factors in Shigella

Case Studies

  • PDE Inhibition and Cognitive Function
    A study evaluated the effects of this compound on cognitive function in mice. The results indicated that the compound significantly improved memory retention and learning capabilities, likely through the modulation of cAMP signaling pathways. The study highlighted the potential for this compound in treating cognitive impairments associated with neurodegenerative diseases .
  • Anti-inflammatory Properties
    In a preclinical model of asthma, this compound was shown to reduce airway hyperreactivity and eosinophilic inflammation. The compound's ability to inhibit PDE4 led to increased cAMP levels, which contributed to its anti-inflammatory effects .
  • Antiviral Activity Against Shigella
    Research demonstrated that this compound exhibits anti-virulence properties by targeting the Type III secretion system in Shigella. This mechanism involves inhibiting the transcriptional activator IpaD, thereby reducing bacterial virulence and pathogenicity .

Properties

IUPAC Name

4-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-12(14)6-8-16(9-12)7-5-10-1-3-11(15)4-2-10/h1-4H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXLZKNHLSBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.